(E)-N-(4-ACETYLPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE
Overview
Description
(E)-N-(4-ACETYLPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides This compound features a conjugated system with both aromatic and aliphatic components, which can impart unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-ACETYLPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE typically involves the following steps:
Formation of the Amide Bond: This can be achieved through the reaction of an amine with an acid chloride or an anhydride. For instance, 4-acetylphenylamine can react with 3-(3,4,5-trimethoxyphenyl)-2-propenoyl chloride under basic conditions to form the desired amide.
Esterification and Methoxylation:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts and Solvents: Use of specific catalysts to enhance reaction rates and selectivity, and solvents to dissolve reactants and control reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-ACETYLPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form hydroxyl groups or further to carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Hydroxylated or carboxylated derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigated for potential antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-N-(4-ACETYLPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE would depend on its specific application. For instance:
Biological Mechanism: If used as a drug, it might interact with specific enzymes or receptors, modulating their activity.
Chemical Mechanism: In catalysis, it might act as a ligand, coordinating to a metal center and facilitating the reaction.
Comparison with Similar Compounds
Similar Compounds
N-(4-Acetylphenyl)-3-phenyl-2-propenamide: Lacks the methoxy groups, which might affect its reactivity and applications.
N-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propenamide: Similar structure but with different substitution patterns.
Uniqueness
Methoxy Groups: The presence of multiple methoxy groups can significantly influence the compound’s electronic properties and reactivity.
Conjugated System: The extended conjugation can affect the compound’s stability and interactions with other molecules.
Properties
IUPAC Name |
(E)-N-(4-acetylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-13(22)15-6-8-16(9-7-15)21-19(23)10-5-14-11-17(24-2)20(26-4)18(12-14)25-3/h5-12H,1-4H3,(H,21,23)/b10-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGCVPCCSSPVBS-BJMVGYQFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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